molecular formula C16H14O2 B11869301 2-(3-Methoxyphenyl)-4H-1-benzopyran CAS No. 88348-39-4

2-(3-Methoxyphenyl)-4H-1-benzopyran

Cat. No.: B11869301
CAS No.: 88348-39-4
M. Wt: 238.28 g/mol
InChI Key: IZTGGDFXAVZRRN-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-4H-chromene is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities and applications in various fields. Chromenes are heterocyclic compounds containing a benzopyran ring system. The presence of the methoxy group at the 3-position of the phenyl ring in 2-(3-Methoxyphenyl)-4H-chromene imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-4H-chromene typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the condensation of 3-methoxybenzaldehyde with a suitable phenol derivative in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of 2-(3-Methoxyphenyl)-4H-chromene may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the synthesis are selected to optimize the reaction conditions and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-4H-chromene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromene ring to dihydrochromene or tetrahydrochromene derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrochromene derivatives.

Scientific Research Applications

2-(3-Methoxyphenyl)-4H-chromene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-4H-chromene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

2-(3-Methoxyphenyl)-4H-chromene can be compared with other similar compounds, such as:

The uniqueness of 2-(3-Methoxyphenyl)-4H-chromene lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other chromenes and related compounds.

Properties

CAS No.

88348-39-4

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

2-(3-methoxyphenyl)-4H-chromene

InChI

InChI=1S/C16H14O2/c1-17-14-7-4-6-13(11-14)16-10-9-12-5-2-3-8-15(12)18-16/h2-8,10-11H,9H2,1H3

InChI Key

IZTGGDFXAVZRRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CCC3=CC=CC=C3O2

Origin of Product

United States

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